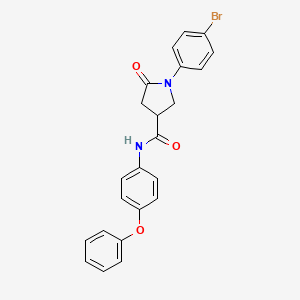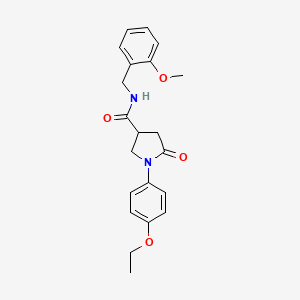![molecular formula C16H24N2O3 B4013499 N-(butan-2-yl)-N'-[4-(2-methylpropoxy)phenyl]ethanediamide](/img/structure/B4013499.png)
N-(butan-2-yl)-N'-[4-(2-methylpropoxy)phenyl]ethanediamide
Übersicht
Beschreibung
N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]ethanediamide is an organic compound with a complex structure It consists of a butan-2-yl group, a 4-(2-methylpropoxy)phenyl group, and an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]ethanediamide typically involves a multi-step process:
Formation of the Ethanediamide Backbone: The initial step involves the preparation of the ethanediamide backbone through the reaction of ethylenediamine with an appropriate acylating agent.
Introduction of the Butan-2-yl Group: The butan-2-yl group is introduced via an alkylation reaction using butan-2-yl halide under basic conditions.
Attachment of the 4-(2-methylpropoxy)phenyl Group: The final step involves the attachment of the 4-(2-methylpropoxy)phenyl group through a nucleophilic substitution reaction using 4-(2-methylpropoxy)phenyl halide.
Industrial Production Methods
In an industrial setting, the production of N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]ethanediamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yl or 4-(2-methylpropoxy)phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted ethanediamides.
Wissenschaftliche Forschungsanwendungen
N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]ethanediamide: Unique due to its specific substituents and structure.
N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]propanediamide: Similar structure but with a propanediamide backbone.
N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]butanediamide: Similar structure but with a butanediamide backbone.
Uniqueness
N-(butan-2-yl)-N’-[4-(2-methylpropoxy)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
N'-butan-2-yl-N-[4-(2-methylpropoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-5-12(4)17-15(19)16(20)18-13-6-8-14(9-7-13)21-10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSDTXRHGQWAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC=C(C=C1)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


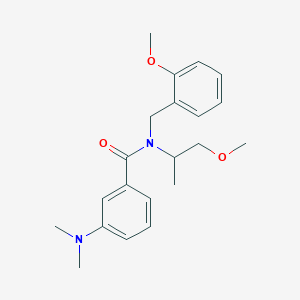
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013422.png)
![ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B4013429.png)
![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B4013437.png)
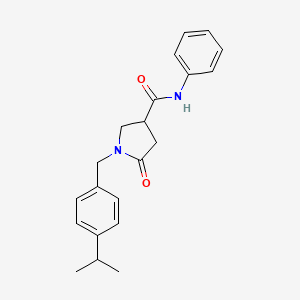
![4-benzyl-3-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B4013440.png)
![[1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyridin-3-ylmethanol](/img/structure/B4013446.png)
![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanamide](/img/structure/B4013450.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-furylmethyl)piperazine oxalate](/img/structure/B4013454.png)
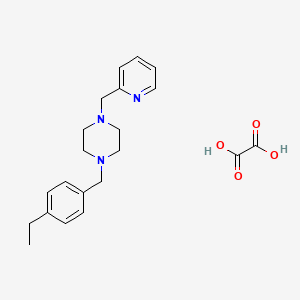
![methyl 4-[1,3-bis(4-methoxybenzyl)hexahydro-2-pyrimidinyl]benzoate](/img/structure/B4013475.png)
![1-(4-ethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4013478.png)
